

Commercial availability and pricing of 9,9-Dimethylfluoren-2-amine-d7

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Compound of Interest

Compound Name: 9,9-Dimethylfluoren-2-amine-d7

Cat. No.: B15599859

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In-Depth Technical Guide: 9,9-Dimethylfluoren-2-amine-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **9,9-Dimethylfluoren-2-amine-d7**, a deuterated analog of 9,9-Dimethylfluoren-2-amine. This document covers its commercial availability, pricing, physicochemical properties, and detailed methodologies for its application in a research and development setting.

Introduction

9,9-Dimethylfluoren-2-amine-d7 is a stable isotope-labeled compound that serves as an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry.[1][2][3] The strategic incorporation of seven deuterium atoms provides a distinct mass shift from its non-deuterated counterpart, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[4][5] Its utility is most pronounced in pharmacokinetic studies, metabolic profiling, and clinical bioanalysis where precise and accurate quantification of the parent compound, 9,9-Dimethylfluoren-2-amine, or its derivatives is critical. The non-deuterated form, 9,9-Dimethylfluoren-2-amine, is a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs), advanced polymers, and fluorescent dyes.[6][7]

Physicochemical Properties

The fundamental properties of **9,9-Dimethylfluoren-2-amine-d7** are summarized in the table below. These are based on commercially available data for the deuterated compound and its non-deuterated analog.

Property	Value (9,9-Dimethylfluoren-2-amine-d7)	Value (9,9-Dimethylfluoren-2-amine)
Synonyms	2-Amino-9,9-dimethylfluorene-d7	2-Amino-9,9-dimethylfluorene
CAS Number	1217033-02-1	108714-73-4
Molecular Formula	C ₁₅ H ₈ D ₇ N	C ₁₅ H ₁₅ N
Molecular Weight	216.33 g/mol	209.29 g/mol
Appearance	White to off-white solid (inferred)	White to slightly pale yellow-green crystal/powder
Purity	Typically ≥98%	≥98%
Solubility	Soluble in organic solvents such as methanol, DMSO, and dichloromethane.	Soluble in organic solvents.

Data compiled from multiple supplier and database entries.

Commercial Availability and Pricing

9,9-Dimethylfluoren-2-amine-d7 is available from specialized chemical suppliers. Pricing is typically provided upon request. The non-deuterated analog is more widely available from a range of suppliers with public pricing.

Supplier	Product	Catalog Number	Purity	Quantity	Price (USD)
MedChemExpress	9,9-Dimethylfluoren-2-amine-d7	HY-W019610S1	>98%	1 mg, 5 mg	Request Quote
MedChemExpress	9,9-Dimethylfluoren-2-amine-d6	HY-W019610S	>98%	1 mg, 5 mg	Request Quote
Sigma-Aldrich	9,9-Dimethyl-9H-fluoren-2-amine	SY3H3D67C F93	98%	1 g	\$14.95
	5 g	\$21.85			
	10 g	\$27.60			

Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

Synthesis

A plausible synthetic route for **9,9-Dimethylfluoren-2-amine-d7** can be inferred from the established synthesis of the non-deuterated compound and general deuteration methodologies. The synthesis of 9,9-dimethylfluorene often starts from fluorene, which is methylated using a reagent like methyl iodide or dimethyl carbonate in the presence of a base. [8] The resulting 9,9-dimethylfluorene can then be nitrated to 2-nitro-9,9-dimethylfluorene, followed by reduction to the desired amine.

A general synthesis for the non-deuterated 2-amino-9,9-dimethylfluorene involves the hydrogenation of 2-nitro-9,9-dimethylfluorene using a palladium on activated carbon catalyst.[9]

Proposed Synthesis of **9,9-Dimethylfluoren-2-amine-d7**:

A potential strategy for the synthesis of the d7 isotopologue would involve the use of deuterated precursors. One possible route could involve the deuteration of fluorene at the aromatic positions prior to methylation and subsequent functionalization. A more direct approach, if the starting material is available, would be the reduction of a deuterated 2-nitro-9,9-dimethylfluorene analog. The d7 labeling suggests deuteration on the aromatic rings.

Experimental Protocols

The primary application of **9,9-Dimethylfluoren-2-amine-d7** is as an internal standard in quantitative bioanalysis. Below is a detailed experimental protocol for its use in an LC-MS/MS assay for the quantification of an analyte in human plasma.

Objective: To quantify the concentration of a hypothetical drug candidate, "Analyte X," in human plasma using **9,9-Dimethylfluoren-2-amine-d7** as an internal standard.

Materials:

- Human plasma (K2EDTA as anticoagulant)
- Analyte X reference standard
- **9,9-Dimethylfluoren-2-amine-d7** (Internal Standard, IS)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, ultra-pure
- Protein precipitation plates (96-well)
- LC-MS/MS system (e.g., Sciex Triple Quad 6500+ with a Shimadzu Nexera X2 LC system)

Procedure:

- Preparation of Stock Solutions:

- Prepare a 1 mg/mL stock solution of Analyte X in DMSO.
- Prepare a 1 mg/mL stock solution of **9,9-Dimethylfluoren-2-amine-d7** (IS) in DMSO.
- Preparation of Working Solutions:
 - Prepare a series of working solutions of Analyte X by serial dilution of the stock solution with 50:50 ACN:Water to create calibration standards.
 - Prepare a working solution of the IS at a concentration of 100 ng/mL in 50:50 ACN:Water.
- Sample Preparation (Protein Precipitation):
 - To 50 µL of plasma sample (calibration standards, quality controls, or unknown samples) in a 96-well plate, add 150 µL of the IS working solution (100 ng/mL in ACN).
 - Vortex the plate for 2 minutes to precipitate proteins.
 - Centrifuge the plate at 4000 rpm for 10 minutes.
 - Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: C18, 2.1 x 50 mm, 1.8 µm
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 µL

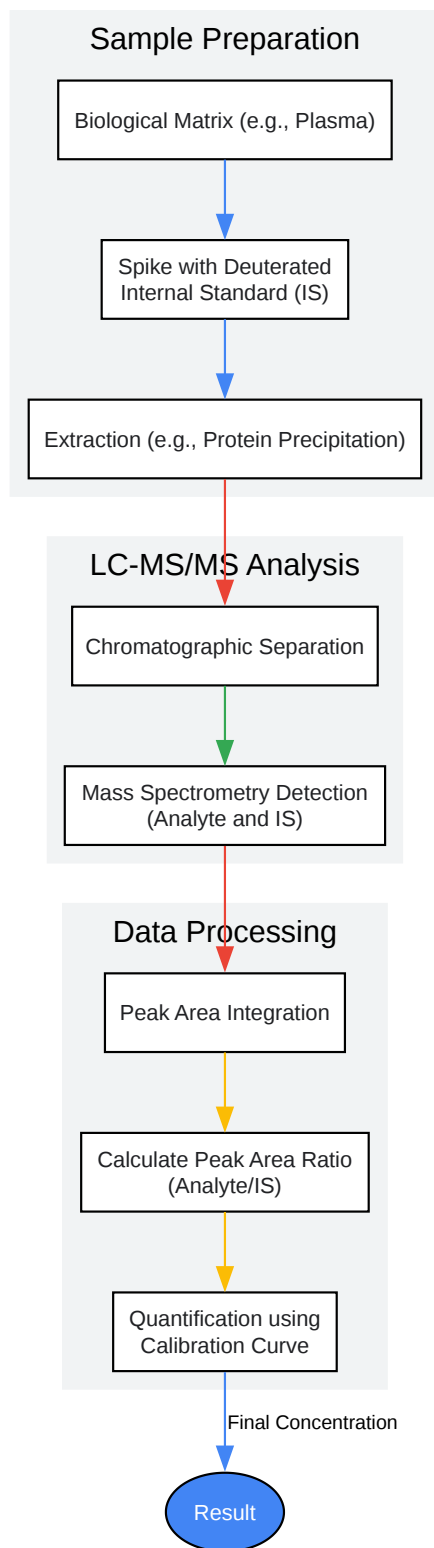
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Multiple Reaction Monitoring (MRM) transitions:
 - Analyte X: $[M+H]^+$ > fragment ion (to be determined based on analyte structure)
 - **9,9-Dimethylfluoren-2-amine-d7** (IS): m/z 217.3 > fragment ion (e.g., m/z 200.3, corresponding to loss of a methyl group)
 - Optimize collision energy and other MS parameters for both analyte and IS.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the IS.
 - Calculate the peak area ratio (Analyte Area / IS Area).
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Logical Workflow for Use as an Internal Standard

The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative bioanalytical assay.

Workflow for Quantitative Analysis Using a Deuterated Internal Standard

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Caption: General workflow for quantitative analysis using a deuterated internal standard.

Signaling Pathways

There is no direct evidence in the reviewed literature to suggest that 9,9-Dimethylfluoren-2-amine or its deuterated analog are directly involved in specific biological signaling pathways as modulators. Their primary utility in a biological context is as a tracer or internal standard for analytical measurements. The non-deuterated parent compound is a building block for various functional molecules, and the biological activity of those final products would depend on their specific structures.

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